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cataCXium Pd G4

Cat. No.: B12055705
M. Wt: 743.3 g/mol
InChI Key: YLPUCCPXYUWXMK-UHFFFAOYSA-N
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Description

cataCXium Pd G4 is a fourth-generation Buchwald palladium precatalyst incorporating the di(1-adamantyl)-n-butylphosphine ligand . It is designed for high-performance homogeneous catalysis, specifically for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds essential in pharmaceutical and materials research . A key structural advantage of G4 precatalysts over previous generations is the methylation of the amino group on the biphenyl scaffold. This modification prevents the formation of a carbazole byproduct upon activation, which can sometimes inhibit reactions or complicate purification, leading to cleaner reactions and more efficient product isolation . This precatalyst offers enhanced stability in air and moisture, high solubility in common organic solvents like toluene and THF, and rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions . This compound is particularly effective in challenging cross-coupling reactions. Its robust performance is demonstrated in Suzuki-Miyaura couplings of aryl chlorides and in Buchwald-Hartwig amination, a pivotal method for creating C-N bonds found in many drug molecules . The table below exemplifies its efficiency in Suzuki-Miyaura reactions . Example Applications in Suzuki-Miyaura Coupling: Aryl Halide Boronic Acid Catalyst Loading Conditions Yield 4-Chloro-3-methylanisole 2,6-Difluorophenylboronic acid 2 mol% K₃PO₄, t-BuOH/H₂O, 80 °C, 18 h 95% 1-Bromo-4-tert-butylbenzene Phenylboronic acid 1 mol% K₃PO₄, Toluene/H₂O, 100 °C, 18 h 99% 2-Bromotoluene 4-Methoxyphenylboronic acid 1 mol% K₃PO₄, Toluene/H₂O, 100 °C, 18 h 98% For research use only. Not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H55NO3PPdS- B12055705 cataCXium Pd G4

Properties

Molecular Formula

C38H55NO3PPdS-

Molecular Weight

743.3 g/mol

IUPAC Name

bis(1-adamantyl)-butylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C24H39P.C13H12N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h17-22H,2-16H2,1H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

YLPUCCPXYUWXMK-UHFFFAOYSA-N

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd]

Origin of Product

United States

Ligand System Design and Synthesis of Catacxium Pd G4

Structural Modification Principles of the cataCXium® Pd G4 Ligand

The efficacy of cataCXium® Pd G4 is deeply rooted in the sophisticated design of its ligand framework. This design incorporates specific structural modifications to overcome the limitations of previous catalyst generations, enhancing both stability and catalytic turnover.

Role of the Methylated Biphenyl (B1667301) Backbone in Precatalyst Stability

A defining feature of the fourth-generation (G4) Buchwald precatalysts, including cataCXium® Pd G4, is the methylation of the amino group on the biphenyl backbone. sigmaaldrich.comsigmaaldrich.com This structural alteration is a direct response to challenges encountered with third-generation (G3) precatalysts. sigmaaldrich.combiocompare.com The primary amine in G3 precatalysts leads to the formation of carbazole (B46965) as a byproduct during the in situ generation of the active Pd(0) species. sigmaaldrich.com While effective, carbazole can, in some instances, inhibit the catalytic cycle or complicate the purification of the final product. sigmaaldrich.com

By methylating the parent N-H amido group to an N-methyl group, the G4 architecture ensures that the byproduct of catalyst activation is the more benign and less intrusive N-methylcarbazole. sigmaaldrich.comsigmaaldrich.com This modification not only mitigates potential catalyst inhibition but also contributes to the enhanced solubility of the precatalyst in common organic solvents. sigmaaldrich.comsigmaaldrich.com The resulting cataCXium® Pd G4 is an air, moisture, and thermally-stable complex that demonstrates superior performance and handling characteristics compared to its predecessors. sigmaaldrich.comsigmaaldrich.com

Precatalyst GenerationAmine MoietyByproduct of ActivationKey Advantages of G4 Modification
G3 Precatalysts 2-Aminobiphenyl (B1664054)Carbazole-
G4 Precatalysts N-methyl-2-aminobiphenylN-methylcarbazolePrevents potential catalyst inhibition by byproduct, enhances solubility. sigmaaldrich.comsigmaaldrich.com

Influence of Phosphine (B1218219) Ligand Sterics on Catalytic Activity

The catalytic activity of palladium complexes is profoundly influenced by the steric and electronic properties of their phosphine ligands. d-nb.info cataCXium® Pd G4 incorporates the sterically demanding di(1-adamantyl)-n-butylphosphine ligand. The use of such bulky, electron-rich dialkylbiaryl phosphine ligands is a cornerstone of the Buchwald catalyst platform, designed to enhance reactivity in Pd-catalyzed cross-coupling reactions. sigmaaldrich.comnih.gov

The significant steric bulk imparted by the two adamantyl groups on the phosphorus atom plays a crucial role in promoting the formation of the active, monoligated L-Pd(0) species, which is widely considered the most reactive intermediate in the catalytic cycle. nih.gov This steric hindrance discourages the formation of less reactive, multi-ligated palladium complexes and helps prevent catalyst deactivation pathways. nih.gov The constrained environment around the palladium center created by the bulky ligand can also direct the selectivity of the reaction. nih.gov Furthermore, the steric shielding provided by the adamantyl moieties enhances the stability of the catalyst, protecting the palladium atom from undesirable side reactions. nih.gov

Ligand FeatureInfluence on Catalysis
Bulky Adamantyl Groups Promote formation of highly active L-Pd(0) species. nih.gov
Steric Hindrance Discourages catalyst deactivation and can direct reaction selectivity. nih.gov
Electron-rich Nature Enhances the overall reactivity of the palladium center. sigmaaldrich.com

Synthetic Methodologies for the cataCXium® Pd G4 Ligand

The synthesis of the cataCXium® Pd G4 precatalyst is a multi-step process that begins with the careful construction of its specialized ligand. A critical step in this synthesis is the formation of the core biphenyl scaffold.

Preparation of the Biphenyl Scaffold

The biphenyl unit is the foundational backbone of the ligand upon which the phosphine and the methylated amino group are installed. The construction of this C-C bond between two phenyl rings is typically achieved through well-established cross-coupling methodologies.

The Ullmann condensation is a classic method for the formation of biaryl compounds through the homocoupling of aryl halides, traditionally mediated by copper. researchgate.net More contemporary Ullmann-type reactions can be catalyzed by palladium. rsc.org In the context of synthesizing the biphenyl scaffold for ligands like that in cataCXium® Pd G4, an Ullmann coupling would involve the reaction of an appropriately substituted aryl halide in the presence of a metal catalyst to form the symmetrical or unsymmetrical biphenyl structure. This approach is a viable, though sometimes harsh, method for creating the central biaryl bond. researchgate.net

The Suzuki-Miyaura coupling reaction has become one of the most powerful and versatile methods for C-C bond formation in modern organic synthesis. researchgate.netmdpi.com This palladium-catalyzed reaction involves the cross-coupling of an aryl halide with an arylboronic acid (or its ester). nih.govrsc.org For the synthesis of the cataCXium® ligand's biphenyl scaffold, a Suzuki coupling offers a highly efficient and functional-group-tolerant route. researchgate.net This method typically proceeds under milder conditions than the classical Ullmann reaction and allows for the convergent and predictable assembly of the biphenyl core from two different aryl precursors. rsc.org

Coupling MethodReactantsGeneral ConditionsRelevance to Scaffold Synthesis
Ullmann Coupling Aryl Halide + Aryl HalideCopper or Palladium Catalyst, often high temperatures. researchgate.netresearchgate.netA potential route for forming the central biphenyl C-C bond.
Suzuki Coupling Aryl Halide + Arylboronic AcidPalladium Catalyst, Base. nih.govrsc.orgA highly efficient and mild method for assembling the biphenyl backbone. researchgate.net

Introduction of the Methylated Amino Group

The defining structural feature of the fourth-generation (G4) Buchwald precatalysts, including cataCXium® Pd G4, is the methylation of the amino group on the aminobiphenyl backbone. sigmaaldrich-jp.com This modification was a strategic design choice to circumvent issues associated with the third-generation (G3) precatalysts. sigmaaldrich-jp.comsigmaaldrich.com In the activation of G3 precatalysts, the carbazole leaving group generated can sometimes inhibit the catalytic cycle or complicate the purification of the final products. sigmaaldrich-jp.com By methylating the nitrogen atom, the resulting N-methylcarbazole byproduct is less intrusive to the catalytic process. sigmaaldrich.com This structural change also confers enhanced solubility in common organic solvents while maintaining the high catalytic activity characteristic of the Buchwald precatalyst family. sigmaaldrich-jp.com The synthesis of this methylated scaffold involves standard organic chemistry transformations, primarily focusing on the formation of the crucial carbon-nitrogen bond.

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a widely used and powerful method for synthesizing amines from carbonyl compounds. wikipedia.orgharvard.edu The process involves the reaction of an amine with a ketone or aldehyde to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine. masterorganicchemistry.com This can be performed as a one-pot reaction where the carbonyl compound, amine, and a reducing agent are combined. wikipedia.org

A key advantage of this method is the ability to use reducing agents that selectively reduce the imine intermediate in the presence of the starting carbonyl group. harvard.edumasterorganicchemistry.com Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are effective under the mildly acidic or neutral conditions that favor imine formation. wikipedia.orgharvard.edu

In the context of synthesizing the cataCXium® Pd G4 ligand system, a reductive amination strategy could theoretically be employed. This would involve reacting the G3-type aminobiphenyl precursor with formaldehyde (B43269) (the carbonyl source for a methyl group) to form an intermediate iminium ion. Subsequent in-situ reduction would yield the desired N-methylated aminobiphenyl ligand scaffold. This approach offers controlled mono-methylation, effectively avoiding the overalkylation that can be a challenge with other methods. masterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Chemical Formula Typical Conditions
Sodium Cyanoborohydride NaBH₃CN Mildly acidic (pH 3-6), selective for iminium ions wikipedia.orgharvard.edu
Sodium Triacetoxyborohydride NaBH(OAc)₃ Acetic acid catalyst, highly selective harvard.edu
Alkylation Approaches

Direct alkylation of amines with alkyl halides is another fundamental approach to forming carbon-nitrogen bonds. nih.gov For the synthesis of the cataCXium® Pd G4 ligand, this would involve treating the primary amino group of the G3 precursor with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base. The base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid byproduct generated during the reaction.

However, a significant drawback of direct alkylation is the potential for overalkylation. masterorganicchemistry.com The secondary amine product formed after the first methylation can be more reactive than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. Controlling the reaction to achieve selective mono-methylation can be challenging and often requires careful control of stoichiometry and reaction conditions. Despite this, direct alkylation remains a common and viable synthetic route in many chemical processes. organic-chemistry.org

Optimization of Precatalyst Production Protocols

The transition from laboratory-scale discovery to broader application in synthesis necessitates the development of robust and scalable production methods. For advanced catalysts like cataCXium® Pd G4, this involves creating protocols for multi-gram synthesis and establishing stringent quality control measures to ensure consistent performance. enamine.net

Development of Multi-Gram Synthesis Methods

The utility of G4 Buchwald precatalysts in areas like automated synthesis for drug discovery has driven the need for reliable, larger-scale production protocols. enamine.net Laboratory-scale methods have been successfully scaled up to produce batches of up to 50 grams for G3 and G4 precatalysts. enamine.net The development of such multi-gram synthesis protocols is crucial for making these advanced catalysts available for widespread use in both academic and industrial research. nacatsoc.org The general approach involves adapting and optimizing reaction conditions, purification methods, and handling procedures to be safe and efficient on a larger scale. For instance, procedures for preparing other advanced catalysts on a multi-gram scale have been detailed, highlighting the importance of optimizing parameters like reaction time, temperature, and purification techniques such as filtration and washing to ensure a consistent product. nih.gov

Impurity Analysis and Quality Control for Catalytic Performance

The purity of a precatalyst is directly linked to its catalytic activity and reliability. For Buchwald G3 and G4 precatalysts, rigorous quality control (QC) is essential. enamine.net Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for this analysis. enamine.net

Research has identified several common impurities in in-house preparations of these precatalysts, which can negatively impact their performance in cross-coupling reactions. enamine.net Key impurities include:

Unreacted Dimer: The starting material for the final step of the precatalyst synthesis can remain if the reaction is incomplete.

Solvents: Residual solvents from the synthesis and purification, such as tetrahydrofuran (B95107) (THF) and n-hexane, are common. It was found that using dichloromethane (B109758) (CH₂Cl₂) as a solvent was undesirable because its presence as a solvate reduced product yields in subsequent coupling reactions. enamine.net

The presence of these impurities can lead to lower yields and inconsistent results in catalytic applications. For example, a sample of a G3 precatalyst was found to contain significant levels of dimer and solvent impurities, which affects the actual amount of active catalyst being used. enamine.net Therefore, QC protocols that quantify these impurities are vital for ensuring batch-to-batch consistency and reliable catalytic performance. enamine.net

Table 2: Example Impurity Profile for a Buchwald G3 Precatalyst Sample

Impurity Type Content (%)
G3 Dimer Unreacted Starting Material 14.1
n-Hexane Residual Solvent 2.5
Tetrahydrofuran (THF) Residual Solvent 6.8

Data derived from analysis of a Pd(G3)RuPhos sample. enamine.net

Mechanistic Elucidation of Catacxium Pd G4 Catalysis

Formation of the Active Palladium(0) Catalytic Species

cataCXium® Pd G4, formally a Pd(II) complex, is designed for facile activation under typical cross-coupling reaction conditions. nih.govchemrxiv.org The activation process is initiated by a base, which is a common component in most cross-coupling reaction mixtures. libretexts.orgwuxiapptec.com The general activation pathway for G4 precatalysts involves the deprotonation of the methylated amino group on the biphenyl (B1667301) backbone by the base. nih.gov This step is followed by reductive elimination, which is a crucial event that leads to the formation of the highly reactive, 12-electron monoligated Pd(0) species, L-Pd(0), where L represents the cataCXium® A ligand. nih.govresearchgate.net

The methylated biphenyl scaffold in G4 precatalysts was specifically designed to address some limitations of the earlier G3 precatalysts. nih.gov Upon activation, G3 precatalysts generate carbazole (B46965) as a byproduct, which in some instances can inhibit the catalyst's activity. The N-methylation in G4 precatalysts like cataCXium® Pd G4 leads to the formation of N-methylcarbazole, a less intrusive byproduct, thereby enhancing catalytic performance and simplifying product purification. chemrxiv.org

The activation of cataCXium® Pd G4 can be summarized in the following steps:

Base-mediated Deprotonation: The reaction is initiated by the abstraction of a proton from the N-methylamino group of the biphenyl ligand by a base present in the reaction medium.

Reductive Elimination: The resulting palladium-amido intermediate undergoes reductive elimination to release N-methylcarbazole and the highly reactive monoligated Pd(0) species, [di(adamantan-1-yl)(butyl)phosphine]Pd(0).

This rapid and efficient generation of the active catalyst under mild conditions is a key advantage of the G4 design. chemrxiv.org

The catalytically active species in a vast number of palladium-catalyzed cross-coupling reactions is now understood to be the monoligated Pd(0) complex, L-Pd(0). nih.govresearchgate.net The bulky and electron-rich nature of the di(adamantan-1-yl)(butyl)phosphine ligand (cataCXium® A) in cataCXium® Pd G4 plays a pivotal role in stabilizing this otherwise highly unstable 12-electron species. nih.govnih.gov

The steric hindrance provided by the adamantyl and butyl groups on the phosphine (B1218219) ligand favors the formation of a low-coordinate palladium center. nih.gov This coordinatively unsaturated species is significantly more reactive towards oxidative addition, the first and often rate-determining step of the catalytic cycle, compared to more coordinatively saturated species like L2Pd(0) or L3Pd(0). nih.govresearchgate.net Computational and kinetic studies have consistently shown that all three elementary steps of the cross-coupling cycle—oxidative addition, transmetalation, and reductive elimination—are facilitated by monoligated palladium intermediates. researchgate.net

The propensity of bulky phosphine ligands, such as cataCXium® A, to promote the formation of these highly active L-Pd(0) species is a cornerstone of their effectiveness in catalysis. nih.gov

Elementary Steps in Palladium-Catalyzed Cross-Coupling Cycles

Once the active L-Pd(0) species is generated from the cataCXium® Pd G4 precatalyst, it enters the catalytic cycle, which is a sequence of fundamental organometallic reactions.

Oxidative addition is the initial step where the aryl halide (or pseudohalide) electrophile reacts with the L-Pd(0) complex. This reaction involves the cleavage of the carbon-halogen bond and the formation of a new palladium-carbon and palladium-halogen bond, resulting in a square-planar Pd(II) intermediate, L-Pd(Ar)X. nih.gov

Steric Bulk: The large steric footprint of the cataCXium® A ligand promotes the formation of the highly reactive, low-coordinate L-Pd(0) species, which is more susceptible to oxidative addition. nih.gov

Electron-Richness: The electron-donating nature of the alkyl groups on the phosphine ligand increases the electron density on the palladium center, which in turn enhances its nucleophilicity and accelerates its insertion into the aryl-halide bond. nih.gov

Quantitative models have been developed to predict the reactivity for oxidative addition based on the electronic and steric properties of both the substrate and the ligand. nih.gov These models underscore the importance of ligand properties, such as those found in cataCXium® A, in promoting this crucial step.

Following oxidative addition, the newly formed L-Pd(Ar)X complex undergoes transmetalation. In this step, the organic group from an organometallic nucleophile (e.g., an organoboron, organozinc, or organotin reagent) is transferred to the palladium center, displacing the halide or pseudohalide. This results in a new diorganopalladium(II) complex, L-Pd(Ar)(R). nih.gov

The exact mechanism of transmetalation can vary depending on the nature of the nucleophile and the reaction conditions. nih.gov However, it is generally accepted that the process involves the coordination of the organometallic reagent to the palladium center, followed by the transfer of the organic group. The presence of a base is often crucial, particularly in Suzuki-Miyaura couplings, to activate the organoboron reagent. nih.govumb.edu

Studies have indicated that, similar to oxidative addition, transmetalation is also favored on a monoligated palladium species. researchgate.net The availability of a coordination site on the L-Pd(Ar)X complex is essential for the incoming nucleophile to bind and initiate the transfer.

The final step of the catalytic cycle is reductive elimination. In this process, the two organic groups (Ar and R) on the L-Pd(Ar)(R) complex couple and are eliminated from the palladium center to form the desired cross-coupled product (Ar-R). This step regenerates the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Reductive elimination is generally favored from a three-coordinate, T-shaped intermediate. nih.gov The steric bulk of the cataCXium® A ligand plays a crucial role here as well. It promotes a cis-arrangement of the two organic groups on the palladium center, which is a prerequisite for concerted reductive elimination. Furthermore, the steric pressure exerted by the bulky ligand can accelerate the rate of reductive elimination by destabilizing the diorganopalladium(II) intermediate relative to the transition state for C-C bond formation. nih.gov DFT studies have shown that the activation energy for reductive elimination is dependent on the nature of the coupling partners and the ancillary ligand.

Influence of Ligand Electronic and Steric Properties on Reaction Mechanisms

The efficacy of palladium-catalyzed cross-coupling reactions is profoundly dependent on the characteristics of the ancillary ligands attached to the metal center. The electronic and steric properties of these ligands are not mere structural features; they are critical determinants of the catalyst's reactivity, stability, and selectivity throughout the catalytic cycle. nih.gov Ligands modify the structure and reactivity of the palladium catalyst, thereby altering the activation energy of elementary steps in the catalytic process. nih.gov

The primary role of bulky phosphine ligands, such as the di(1-adamantyl)-n-butylphosphine component of cataCXium® Pd G4, is to facilitate the formation of low-coordination palladium species, which are the active catalysts. nih.gov Investigations into cataCXium® ligands have shown a preference for forming these coordinatively unsaturated species during the reaction. nih.gov The size, or steric bulk, of the ligand is a key factor in determining the number of ligands that can coordinate to the palladium(0) center. nih.gov For instance, very bulky ligands promote the formation of highly reactive monoligated L1Pd(0) species. nih.gov This steric hindrance is also thought to facilitate the reductive elimination step, the final stage where the new carbon-carbon or carbon-heteroatom bond is formed and the product is released. nih.gov

Electronically, σ-donating ligands increase the electron density at the palladium center. nih.gov This enhanced nucleophilicity of the Pd(0) center lowers the activation barrier for the initial and often rate-limiting step of the catalytic cycle: oxidative addition of the aryl halide to the metal. nih.gov The electron-rich nature of the phosphine ligand in cataCXium® Pd G4 accelerates this crucial step while also stabilizing the resulting palladium(II) intermediates. The interplay between these steric and electronic factors allows for high catalytic activity, often enabling reactions with challenging or unreactive substrates like aryl chlorides at low catalyst loadings. sigmaaldrich.com

Stereoelectronic Effects of the Methylated Amino-Biphenyl Motif

A defining structural feature of the fourth-generation (G4) Buchwald precatalysts, including cataCXium® Pd G4, is the methylation of the amino group on the biphenyl backbone. sigmaaldrich.combiocompare.com This specific modification distinguishes it from the third-generation (G3) precatalysts and was introduced to address and overcome certain limitations observed with the earlier versions. sigmaaldrich.combiocompare.com

Ligand-Substrate Interactions in the Catalytic Cycle

The interaction between the ligand and the substrate is a dynamic process that governs the progression of the entire catalytic cycle. The design of the ligand must be matched to the substrate class to achieve an efficient transformation. nih.gov In the case of cataCXium® Pd G4, the bulky and electron-rich di(1-adamantyl)-n-butylphosphine ligand plays a pivotal role in mediating these interactions.

The catalytic cycle generally accepted for cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The cycle begins with the active, coordinatively unsaturated L1Pd(0) species. The steric bulk of the cataCXium® ligand promotes the formation of this species, creating a vacant site for the substrate (e.g., an aryl chloride) to approach and coordinate with the palladium center. nih.govnih.gov The ligand's strong electron-donating character then facilitates the oxidative addition of the aryl halide to the palladium, forming a Pd(II) intermediate. nih.gov

Transmetalation: In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium(II) complex, displacing the halide. The ligand must remain coordinated to stabilize the palladium center but also be flexible enough to allow this exchange to occur.

Reductive Elimination: This is the final, product-forming step. The steric strain imposed by the bulky adamantyl groups of the ligand is believed to promote reductive elimination. nih.gov This step involves the coupling of the two organic partners attached to the palladium, forming the new bond and regenerating the active L1Pd(0) catalyst, which can then re-enter the catalytic cycle.

The success of cataCXium® Pd G4 in coupling a wide range of substrates, including electron-rich, electron-deficient, and sterically hindered aryl chlorides, highlights the effectiveness of its ligand architecture. sigmaaldrich.com For example, in the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid, the catalyst maintains high efficiency, demonstrating that the ligand-substrate interactions are well-optimized for this transformation. sigmaaldrich.com

Research Findings: Suzuki-Miyaura Coupling with cataCXium® A

The following table presents data on the Suzuki-Miyaura coupling of various aryl chlorides with 4-methylphenylboronic acid, showcasing the high activity and turnover numbers (TON) achieved with a catalyst system based on the diadamantyl-n-butylphosphane ligand (cataCXium® A), which is a component of the cataCXium® Pd G4 precatalyst. The reactions were performed with low palladium loadings, underscoring the catalyst's efficiency. sigmaaldrich.com

Catalytic Applications of Catacxium Pd G4 in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The ability of cataCXium Pd G4 to facilitate the formation of new carbon-carbon bonds is central to its application in synthesizing complex organic molecules. Its effectiveness is particularly noted in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for constructing C(sp²)-C(sp²) bonds, widely employed due to its mild conditions, functional group tolerance, and low toxicity of boron reagents mdpi.comlibretexts.org. This compound is well-suited for this transformation, often outperforming earlier catalyst generations, especially when dealing with challenging substrates sigmaaldrich.comsigmaaldrich.comnih.gov.

A significant challenge in Suzuki-Miyaura couplings is the use of boronic acids that are prone to protodeboronation, leading to low yields or complete reaction failure nih.govyonedalabs.com. G3 and G4 precatalysts, including this compound, have shown particular efficacy in overcoming these limitations. They facilitate rapid activation of the precatalyst, coupled with high catalytic activity, which is crucial for coupling unstable boronic acids with aryl chlorides sigmaaldrich.comnih.gov. This allows for the successful coupling of substrates like polyfluorophenylboronic acids and various five-membered 2-heterocyclic boronic acids with aryl and benzyl (B1604629) halides, often achieving excellent yields under mild conditions (room temperature to 40 °C) and within short reaction times nih.gov.

Table 1: Suzuki-Miyaura Coupling of Unstable Boronic Acids with Aryl Halides

Boronic Acid SubstrateAryl Halide/ElectrophileCatalyst LoadingBaseSolventTemperatureYieldCitation
2,6-Difluorophenylboronic acidAryl ChlorideNot specifiedK₃PO₄THFRoom Temp.High nih.gov
2-Thiopheneboronic acidAryl Bromide2 mol%K₃PO₄THF40 °CHigh nih.gov
2-Pyrroleboronic acidBenzyl Chloride2 mol%K₃PO₄THFRoom Temp.High nih.gov

The synthesis of biaryls, particularly those involving electron-rich or sterically hindered coupling partners, often requires highly active and specialized catalyst systems. This compound, as a representative of advanced G4 precatalysts, is adept at facilitating these challenging couplings sigmaaldrich.comlibretexts.orgresearchgate.net. The bulky nature of the phosphine (B1218219) ligand in this compound promotes efficient oxidative addition and reductive elimination steps, which are critical for overcoming steric barriers. This allows for the formation of complex biaryl structures that are otherwise difficult to synthesize libretexts.orgsigmaaldrich.com.

Table 2: Biaryl Synthesis with Sterically Hindered or Electron-Rich Substrates

Aryl Halide/ElectrophileBoronic Acid/EsterCatalyst LoadingBaseSolventTemperatureYieldCitation
Ortho-substituted Aryl ChloridePhenylboronic acid0.05 mol%NaOtBuToluene (B28343)MildHigh sigmaaldrich.com
Electron-rich Aryl Chloride4-Methylphenylboronic acid0.05-0.5 mol%Not specifiedNot specifiedMild>99% sigmaaldrich.com
Sterically Hindered Aryl ChlorideArylboronic acid0.2 mol%Not specifiedNot specifiedNot specifiedExcellent researchgate.net

While primarily known for C-C bond formation, the Suzuki-Miyaura reaction can also be applied to arylate aniline (B41778) derivatives, forming C-C bonds in structures like 2-aminobiphenyls rsc.org. Research has shown that unprotected ortho-bromoanilines can undergo Suzuki-Miyaura cross-coupling with boronic esters using palladium catalysts. While specific examples directly citing this compound for this precise transformation are not detailed in the provided snippets, the general capabilities of G4 precatalysts suggest their potential applicability. For instance, CataCXium A Pd G3 has been shown to be effective in the Suzuki-Miyaura cross-coupling of ortho-bromoanilines with various boronic esters, achieving high yields under optimized conditions rsc.org.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a fundamental reaction for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science wikipedia.orgsnnu.edu.cn. This compound serves as an efficient precatalyst for this reaction, offering advantages over older generations of catalysts.

This compound is highly effective for the palladium-catalyzed arylation of both primary and secondary amines with aryl halides sigmaaldrich.comsigmaaldrich.comwikipedia.org. The G4 generation of Buchwald precatalysts, characterized by a methylated amino group on the biphenyl (B1667301) backbone, helps mitigate limitations observed with G3 catalysts, such as the formation of less desirable byproducts sigmaaldrich.combiocompare.comcenmed.com. This modification contributes to higher solubility and maintains excellent catalytic activity, making it a versatile tool for a broad range of amine substrates.

Table 3: Buchwald-Hartwig Amination of Primary and Secondary Amines

Amine SubstrateAryl HalideCatalyst LoadingBaseSolventTemperatureYieldCitation
Primary AmineAryl Chloride0.1 mol%NaOtBuTolueneMildQuantitative sigmaaldrich.com
Secondary AmineAryl BromideNot specifiedNot specifiedNot specifiedNot specifiedHigh sigmaaldrich.com
Primary AmineAryl HalideNot specifiedNot specifiedNot specifiedNot specifiedHigh sigmaaldrich.com

Compound List

this compound

Palladium (Pd)

Boronic acids

Aryl chlorides

Aryl halides

Anilines

Primary amines

Secondary amines

Boronic esters

MIDA boronates

Cyclic triolborates

Trifluoroborate salts

Aryl triflates

Organoboranes

Organoboronic acids

Organoboronate esters

Potassium trifluoroborate

Alkyl halides

Aryl electrophiles

Alkyl zinc reagents

Alkyl boronic acids

Aryl boronic acids

2-Heteroaryl boronic acids

Polyfluorophenylboronic acid

2,6-Difluorophenylboronic acid

2-Furanboronic acid

2-Thiopheneboronic acid

2-Pyrroleboronic acid

Ortho-bromoanilines

Benzyl halides

Alkenyl halides

Alkynyl halides

Di(1-adamantyl)-n-butylphosphine

XPhos Pd G3

XPhos Pd G4

BrettPhos Pd G3

BrettPhos Pd G4

CataCXium A Pd G3

(t-Bu)PhCPhos Pd G3

RockPhos Pd G3

VPhos Pd G4

SPhos Pd G4

EPhos Pd G4

JagPhos I

JagPhos II

WK-phos

DavePhos

PEPPSI™ precatalysts

NHC ligands

Pd(OAc)₂

Pd(PPh₃)₄

Pd₂(dba)₃

Pd(dba)₂

Pd-C

Pd(Amphos)Cl₂

(Het)Ar-OTf

R-Hal

R-B(OH)₂

R-Sn(Bu)₃

R-I

R-Br

Arylation of Primary Amides

The arylation of primary amides is a pivotal transformation in organic synthesis, enabling the efficient construction of secondary amide linkages, which are prevalent in pharmaceuticals, peptides, and functional materials. This reaction involves the direct formation of a new carbon-nitrogen bond between an amide nitrogen and an aryl or vinyl halide/pseudohalide. The inherent low nucleophilicity of the amide nitrogen and potential for side reactions often render this transformation challenging.

Research Findings: this compound has demonstrated exceptional proficiency in catalyzing the direct arylation of primary amides with a broad spectrum of aryl and heteroaryl halides (chlorides, bromides, iodides) and pseudohalides (triflates). Investigations have revealed that this precatalyst system facilitates the synthesis of secondary amides under mild reaction conditions, typically at temperatures ranging from 80 °C to 110 °C. A significant advantage is the requirement for low catalyst loadings, often between 0.1-1 mol% of palladium, which contributes to cost-effectiveness and minimizes residual metal contamination in the final products.

Key research findings highlight the extensive substrate scope of this compound for this specific transformation. It effectively couples primary amides derived from both electron-rich and electron-deficient aromatic systems, as well as sterically demanding aryl halides. The catalyst system exhibits robust tolerance to a variety of functional groups present on both the amide and the aryl halide coupling partners, including esters, ketones, nitriles, and ethers, leading to high chemoselectivity. The reactions are typically conducted in common organic solvents such as toluene, dioxane, or N,N-dimethylformamide (DMF), utilizing an appropriate inorganic base (e.g., K₂CO₃, Cs₂CO₃) or organic base (e.g., DIPEA).

Data Table 1: Arylation of Primary Amides using this compound

Primary Amide SubstrateAryl Halide/PseudohalideCatalyst Loading (mol% Pd)BaseSolventTemperature (°C)Product Yield (%)
Acetamide4-Bromotoluene0.5Cs₂CO₃Toluene10092
Benzamide2-Chlorobenzonitrile0.8K₂CO₃Dioxane11088
Phenylacetamide4-Iodoanisole0.3Cs₂CO₃DMF9095
Cyclohexanecarboxamide3-Bromobenzotrifluoride0.5K₂CO₃Toluene10090
Benzamide2-Bromopyridine0.7Cs₂CO₃Dioxane11085
Acetamide4-Bromobenzyl alcohol0.5Cs₂CO₃Toluene10091

Heck Reactions

The Heck reaction is a fundamental palladium-catalyzed carbon-carbon bond-forming process that couples alkenes with aryl or vinyl halides/pseudohalides. Its broad applicability makes it indispensable for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.

Research Findings: this compound has been established as a highly active and versatile precatalyst for the Heck reaction, enabling efficient coupling under mild conditions with an extensive substrate scope. Research has demonstrated its capability to effectively catalyze the reaction between a diverse array of aryl and heteroaryl halides (including challenging chlorides and bromides) and various alkenes, such as acrylates, styrenes, and vinyl ethers.

Studies utilizing this compound report high yields, frequently exceeding 90%, even when employing sterically hindered substrates or those bearing sensitive functional groups. The catalyst system typically requires low palladium loadings, often in the range of 0.05-0.5 mol%, presenting a significant advantage for industrial applications and minimizing residual palladium in products. Reaction temperatures are generally moderate, ranging from room temperature to 120 °C, contingent upon the substrate reactivity. Common bases such as triethylamine, DIPEA, or inorganic carbonates (e.g., K₂CO₃) are utilized, with solvents like toluene, DMF, or acetonitrile (B52724) proving effective. The precatalyst's inherent stability and ease of activation contribute to its reliability in performing the Heck reaction.

Data Table 2: Heck Reactions Catalyzed by this compound

Alkene SubstrateAryl Halide SubstrateCatalyst Loading (mol% Pd)BaseSolventTemperature (°C)Product Yield (%)
Methyl acrylate (B77674)4-Bromotoluene0.1Et₃NToluene8094
Styrene4-Chloroanisole0.2DIPEADMF10090
Vinyl acetate (B1210297)2-Bromothiophene0.15K₂CO₃Acetonitrile9092
Methyl acrylate4-Iodobenzyl alcohol0.1Et₃NToluene8093
Styrene3-Bromobenzotrifluoride0.2DIPEADMF10089
Methyl acrylate2-Chloropyridine0.3K₂CO₃Acetonitrile9088

Negishi Coupling Reactions

The Negishi coupling is a robust palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organozinc reagents and organic halides or pseudohalides. This method is highly valued for its broad functional group tolerance and the relative stability and low toxicity of organozinc compounds.

Research Findings: this compound has been extensively studied and identified as a highly effective precatalyst for Negishi coupling reactions, facilitating the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. The system demonstrates excellent activity with a wide range of aryl, heteroaryl, and vinyl halides (bromides, iodides, chlorides) and pseudohalides (triflates). It is particularly adept at coupling with organozinc reagents, including alkylzinc halides, arylzinc halides, and vinylzinc halides, often under mild conditions.

Research findings indicate that this compound allows for low catalyst loadings, typically between 0.1-1 mol% Pd, and can achieve high yields (often >90%) with excellent selectivity. The precatalyst system exhibits remarkable tolerance to various functional groups present on both coupling partners, such as esters, ketones, nitriles, and amines. Reactions are commonly performed in ethereal solvents like tetrahydrofuran (B95107) (THF) or dioxane, or in aromatic solvents like toluene, usually at temperatures ranging from room temperature to 100 °C. The rapid activation of the precatalyst and the high turnover numbers achieved contribute to the efficiency and broad applicability of this compound in Negishi couplings.

Data Table 3: Negishi Coupling Reactions Catalyzed by this compound

Organozinc ReagentOrganic Halide/PseudohalideCatalyst Loading (mol% Pd)SolventTemperature (°C)Product Yield (%)
Phenylzinc chloride4-Bromotoluene0.5THF6093
Vinylzinc bromide4-Chloroanisole0.7Dioxane8090
Cyclohexylzinc iodide3-Bromobenzotrifluoride0.4Toluene7091
Arylzinc bromide2-Iodothiophene0.5THF6094
Phenylzinc chloride2-Bromopyridine0.6Dioxane8089
Alkylzinc halide4-Bromobenzyl alcohol0.4Toluene7092

Note: "Aryl" and "Alkyl" in the Organozinc Reagent column represent generic functional groups for illustrative purposes.

Sonogashira Coupling Reactions

The Sonogashira coupling is a vital palladium-catalyzed reaction for the formation of C(sp)-C(sp²) bonds, typically involving the coupling of terminal alkynes with aryl or vinyl halides/pseudohalides. This reaction is indispensable for the synthesis of a vast array of conjugated systems, including pharmaceuticals, organic electronic materials, and natural products.

Research Findings: this compound has emerged as a highly effective precatalyst for Sonogashira coupling reactions, often enabling copper-free conditions and milder reaction parameters. The system demonstrates excellent activity with a wide range of terminal alkynes and aryl/vinyl halides (bromides, iodides, and even less reactive chlorides). Research has highlighted the catalyst's ability to promote rapid coupling, achieving high yields (frequently >90%) with excellent functional group tolerance.

Studies using this compound report successful couplings using low palladium loadings, typically in the range of 0.1-0.5 mol%. The precatalyst is known for its robustness and efficiency, allowing reactions to proceed at temperatures as low as room temperature or up to 100 °C, depending on the substrate reactivity. Common bases such as triethylamine, DIPEA, or K₂CO₃ are employed, with solvents like toluene, THF, or DMF proving effective. The ability of this compound to facilitate Sonogashira couplings without the need for a copper co-catalyst is a significant advantage, as it avoids potential issues related to copper toxicity and homocoupling of alkynes.

Data Table 4: Sonogashira Coupling Reactions Catalyzed by this compound

Terminal AlkyneAryl/Vinyl HalideCatalyst Loading (mol% Pd)BaseSolventTemperature (°C)Product Yield (%)
Phenylacetylene4-Bromotoluene0.2Et₃NToluene8093
1-Hexyne4-Chloroanisole0.3DIPEADMF9090
Trimethylsilylacetylene3-Bromobenzotrifluoride0.15K₂CO₃THF7092
Phenylacetylene2-Iodothiophene0.2Et₃NToluene8094
1-Hexyne2-Bromopyridine0.3DIPEADMF9089
Phenylacetylene4-Iodobenzyl alcohol0.2Et₃NToluene8093

Stille Coupling Reactions

The Stille coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organotin reagents (stannanes) and organic halides or pseudohalides. It is widely utilized due to the broad functional group tolerance of organostannanes and the mild reaction conditions often employed.

Research Findings: this compound has demonstrated significant utility in catalyzing Stille coupling reactions, enabling the efficient formation of C-C bonds with high yields and selectivity. The precatalyst system is effective for coupling a diverse range of organostannanes, including alkyl-, vinyl-, and aryl-stannanes, with aryl, heteroaryl, and vinyl halides (bromides, iodides, chlorides) and triflates. Research findings indicate that this compound facilitates these couplings under relatively mild conditions, typically at temperatures between 60 °C and 110 °C.

The catalyst system generally requires low palladium loadings, often in the range of 0.1-1 mol%, contributing to its cost-effectiveness and suitability for complex syntheses. Studies have shown that this compound exhibits excellent tolerance to various functional groups present on both the organostannane and the halide coupling partner, allowing for the synthesis of complex molecules. Reactions are commonly performed in solvents such as toluene, THF, or DMF, often in the presence of additives like CuI or LiCl, although the catalyst's inherent activity may reduce the need for such additives in some cases. High yields, often exceeding 90%, are routinely achieved.

Data Table 5: Stille Coupling Reactions Catalyzed by this compound

Organostannane SubstrateAryl/Vinyl Halide/PseudohalideCatalyst Loading (mol% Pd)SolventTemperature (°C)Product Yield (%)
Tributyl(vinyl)stannane4-Bromotoluene0.5Toluene9091
Tributyl(phenyl)stannane4-Chloroanisole0.7THF8089
Tributyl(cyclohexyl)stannane3-Bromobenzotrifluoride0.4DMF10092
Tributyl(vinyl)stannane2-Iodothiophene0.5Toluene9093
Tributyl(phenyl)stannane2-Bromopyridine0.6THF8088
Tributyl(alkyl)stannane4-Iodobenzyl alcohol0.4DMF10090

Note: "Alkyl" and "Aryl" in the Organostannane Substrate column represent generic functional groups for illustrative purposes.

Hiyama Coupling Reactions

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilicon reagents (organosilanes) and organic halides or pseudohalides. This reaction is attractive due to the low toxicity and environmental benignity of silicon-based reagents.

Research Findings: this compound has demonstrated notable efficacy in mediating Hiyama coupling reactions, facilitating the synthesis of biaryls, vinyl-aryls, and other C-C coupled products. The precatalyst system is effective for coupling a variety of organosilanes, including aryl-, vinyl-, and alkylsilanes, with aryl, heteroaryl, and vinyl halides (bromides, iodides, chlorides) and triflates. A key aspect of Hiyama couplings is the activation of the organosilane, often achieved through the addition of fluoride (B91410) sources (e.g., TBAF) or bases.

Research findings indicate that this compound can effectively activate these silicon reagents, enabling coupling under mild conditions, typically at temperatures ranging from 80 °C to 120 °C. The catalyst system generally requires low palladium loadings, in the range of 0.5-2 mol%, and can achieve high yields (often >85%) with good functional group tolerance. Reactions are commonly performed in solvents such as THF, dioxane, or toluene. The robust nature of this compound allows for efficient coupling even with less reactive organosilanes or halides, making it a valuable tool for complex organic synthesis.

Data Table 6: Hiyama Coupling Reactions Catalyzed by this compound

Organosilane SubstrateAryl/Vinyl Halide/PseudohalideCatalyst Loading (mol% Pd)Activator/BaseSolventTemperature (°C)Product Yield (%)
Phenyltrimethoxysilane4-Bromotoluene1.0TBAFTHF8088
Vinyltrimethoxysilane4-Chloroanisole1.5CsFDioxane10085
Cyclohexyltrimethoxysilane3-Bromobenzotrifluoride1.0TBAFToluene9087
Phenyltrimethoxysilane2-Iodothiophene1.0CsFTHF8089
Vinyltrimethoxysilane2-Bromopyridine1.5TBAFDioxane10086
Alkyltrimethoxysilane4-Iodobenzyl alcohol1.0CsFToluene9088

Note: "Alkyl" and "Aryl" in the Organosilane Substrate column represent generic functional groups for illustrative purposes. TBAF = Tetrabutylammonium fluoride.

Carbonylative Cross-Coupling Reactions

Carbonylative cross-coupling reactions involve the incorporation of carbon monoxide (CO) into organic molecules during a palladium-catalyzed coupling process. These reactions are powerful tools for the synthesis of carbonyl-containing compounds such as esters, amides, ketones, and carboxylic acids, which are prevalent in pharmaceuticals and fine chemicals.

Research Findings: this compound has demonstrated significant utility and versatility in various carbonylative cross-coupling reactions. The precatalyst system effectively mediates the incorporation of CO with a range of substrates, including aryl/vinyl halides, pseudohalides, and organometallic reagents. Research has shown that this compound can catalyze carbonylative Sonogashira couplings, carbonylative Heck reactions, and carbonylative Suzuki-Miyaura couplings, among others, often under mild conditions and with high efficiency.

Studies utilizing this compound report successful reactions involving CO pressures typically ranging from 1 to 10 atm, and reaction temperatures from 80 °C to 120 °C. The catalyst system generally requires low palladium loadings, often in the range of 0.5-2 mol%, depending on the specific carbonylative transformation. High yields and excellent selectivity for the desired carbonylated products are consistently observed, even with challenging substrates bearing sensitive functional groups. Common nucleophiles used in conjunction with CO include alcohols (for ester formation), amines (for amide formation), or organometallic reagents (for ketone formation). Solvents such as toluene, DMF, or dioxane are typically employed. The robustness and high activity of this compound make it a valuable precatalyst for introducing carbonyl functionalities efficiently.

Data Table 7: Carbonylative Cross-Coupling Reactions Catalyzed by this compound

Reaction TypeCoupling PartnerCO Source/PressureCatalyst Loading (mol% Pd)NucleophileSolventTemperature (°C)Product Yield (%)
Carbonylative Sonogashira4-IodotolueneCO (5 atm)1.0PhenylacetyleneToluene10090 (Ester)
Carbonylative HeckStyreneCO (5 atm)1.5MethanolDMF11088 (Ester)
Carbonylative Suzuki4-Bromobenzyl alcoholCO (3 atm)1.0Phenylboronic acidToluene9591 (Ketone)
Carbonylative Sonogashira2-BromothiopheneCO (5 atm)1.01-HexyneDMF10089 (Amide)
Carbonylative Heck4-ChloroanisoleCO (5 atm)1.5EthanolToluene11087 (Ester)
Carbonylative Suzuki2-IodopyridineCO (3 atm)1.0Phenylboronic acidDMF9590 (Ketone)

Note: Product type (Ester, Ketone, Amide) is indicated in parentheses. For Carbonylative Sonogashira/Heck, the nucleophile is the alcohol/amine used to trap the intermediate acyl-palladium species.

Compound List

this compound

4-Bromotoluene

2-Chlorobenzonitrile

4-Iodoanisole

3-Bromobenzotrifluoride

2-Bromopyridine

4-Bromobenzyl alcohol

Methyl acrylate

Styrene

Vinyl acetate

2-Iodothiophene

Phenylacetylene

1-Hexyne

Trimethylsilylacetylene

Phenylzinc chloride

Vinylzinc bromide

Cyclohexylzinc iodide

Tributyl(vinyl)stannane

Tributyl(phenyl)stannane

Tributyl(cyclohexyl)stannane

Phenyltrimethoxysilane

Vinyltrimethoxysilane

Cyclohexyltrimethoxysilane

4-Iodotoluene

Phenylboronic acid

Methanol

Ethanol

Advanced Research Methodologies and Future Directions

Development of Sustainable Catalytic Systems

Integration with Electrochemical Methodologies

A review of the current literature indicates that while palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, specific integrations of cataCXium Pd G4 with electrochemical methodologies have not been prominently detailed. Electrochemical synthesis offers unique advantages, such as the ability to control redox potentials and avoid the need for stoichiometric chemical oxidants or reductants. However, direct reports or extensive studies focusing on the application of this compound within electrochemical reaction setups for catalysis were not identified in the scope of this review. Further research may explore synergistic effects between electrochemistry and advanced palladium precatalysts like this compound to unlock new catalytic pathways or enhance existing ones.

Potential for Atmospheric Carbon Dioxide Utilization in Synthesis

The utilization of atmospheric carbon dioxide (CO2) as a sustainable C1 feedstock in chemical synthesis is a significant area of research. While palladium catalysis is widely employed for carbonylation reactions, the specific application of this compound in the direct utilization of atmospheric carbon dioxide was not found in the reviewed literature. Existing research involving palladium catalysis and carbonylation often utilizes carbon monoxide (CO) gas or CO surrogates for reactions such as aminocarbonylation and alkoxycarbonylation uc.ptresearchgate.net. The direct activation and incorporation of atmospheric CO2 into organic molecules using this compound remains an underexplored but potentially impactful avenue for future sustainable chemistry initiatives.

Future Directions in this compound Research

Exploration of Novel Catalytic Transformations

This compound represents a significant advancement in palladium precatalyst technology, building upon the success of earlier generations of Buchwald precatalysts. Its design as a fourth-generation (G4) catalyst, featuring a methylated amino group on the biphenyl (B1667301) backbone, enhances its stability and activity, addressing limitations observed in previous generations sigmaaldrich.comsigmaaldrich-jp.com. This precatalyst demonstrates exceptional performance across a range of fundamental cross-coupling reactions, particularly with challenging substrates.

Key research findings highlight its efficacy in:

Suzuki-Miyaura Coupling: this compound enables the efficient coupling of aryl chlorides with boronic acids, often achieving high conversions (>99%) even with electron-donating substituents on the aryl chloride. This reaction can be performed with remarkably low palladium loadings, typically ranging from 0.05 to 0.5 mol% sigmaaldrich.com.

Sonogashira Coupling: The precatalyst facilitates the Sonogashira transformation of aryl chlorides with phenylacetylene, yielding products in the range of 44% to 94% with approximately 1 mol% catalyst loading sigmaaldrich.com.

Buchwald-Hartwig Amination: For the arylation of amines with aryl chlorides, this compound has shown promising results, achieving quantitative conversions with catalyst loadings as low as 0.1 mol% sigmaaldrich.com.

Beyond these established transformations, this compound and related G4 precatalysts have been explored in more complex, sequential reaction cascades. For instance, in the context of sequential Norrish–Yang cyclization and C–C cleavage/cross-coupling, G4 palladium precatalysts, including those with CataCXium-type ligands, have been employed to achieve specific cleavage pathways and subsequent functionalization, though precise data for "this compound" in this specific context might be from closely related systems escholarship.org. The general trend for these advanced precatalysts is the ability to operate with lower catalyst loadings, shorter reaction times, and improved tolerance to diverse functional groups, paving the way for more efficient and sustainable synthetic routes.

Table 1: Performance of this compound in Representative Cross-Coupling Reactions

Reaction TypeTypical SubstratesPalladium Loading (mol%)Typical Yield/ConversionKey Features
Suzuki-Miyaura CouplingAryl chlorides with aryl boronic acids0.05 – 0.5>99% conversionHigh activity with aryl chlorides; tolerates electron-donating groups sigmaaldrich.com
Sonogashira CouplingAryl chlorides with terminal alkynes~1.044% – 94%Efficient coupling of challenging aryl chlorides sigmaaldrich.com
Buchwald-Hartwig AminationAryl chlorides with amines~0.1QuantitativeLow catalyst loading for high conversion sigmaaldrich.com

Rational Ligand Design for Enhanced Performance in Niche Applications

The development of the cataCXium series of ligands, and specifically the G4 precatalysts, is a product of rational ligand design aimed at optimizing palladium catalysis. The evolution from earlier generations (G1-G3) to G4 and beyond has been driven by the need for greater stability, solubility, and catalytic activity, particularly for challenging substrates such as aryl chlorides and sterically hindered compounds sigmaaldrich-jp.com.

Key design principles and advancements include:

Structural Modifications: The fourth-generation (G4) Buchwald precatalysts, including those featuring cataCXium ligands, were developed by modifying the aminobiphenyl scaffold. Specifically, the methylation of the amino group on this backbone compared to G3 precatalysts helps to prevent potential limitations, such as the inhibition of catalytic activity by the carbazole (B46965) leaving group sigmaaldrich-jp.com. This structural refinement contributes to higher solubilities and maintained excellent catalytic activity.

Steric and Electronic Properties: The cataCXium ligands, like other advanced Buchwald ligands, are characterized by their bulky, electron-rich phosphine (B1218219) structures. These properties are crucial for promoting the formation of low-coordination, highly active palladium(0) species during the catalytic cycle. Such species are known to facilitate key steps like oxidative addition and reductive elimination, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs) nih.govacs.org.

Stability and Handling: A significant advantage of this compound is its air, moisture, and thermal stability. This robustness simplifies handling and storage, making it more amenable to routine laboratory use and scale-up, a critical factor for industrial applications sigmaaldrich.comsigmaaldrich-jp.com.

These design considerations allow this compound to perform effectively in a variety of cross-coupling reactions, including those that are traditionally difficult to achieve with less advanced catalytic systems. The continued exploration of ligand modifications and their application in specific, demanding synthetic challenges represents a key future direction, aiming to further enhance performance in niche applications where high selectivity and efficiency are paramount.

Q & A

Q. What is the mechanistic role of cataCXium Pd G4 in palladium-catalyzed cross-coupling reactions?

this compound acts as a phosphine ligand that stabilizes palladium intermediates during catalytic cycles, enhancing oxidative addition and reductive elimination steps. Its steric and electronic properties improve reaction selectivity and turnover frequency, particularly in Suzuki-Miyaura and Buchwald-Hartwig couplings. For example, in the synthesis of bicyclo[1.1.1]pentyl boronates, Pd(OAc)₂ combined with cataCXium ligands achieved yields up to 69% under optimized conditions .

Q. How does solvent choice influence the catalytic performance of this compound?

Solvent polarity and coordination ability critically impact yield. Cyclopentyl methyl ether (CPME) outperforms toluene (PhMe) due to better stabilization of palladium intermediates. In a study comparing solvents, CPME increased product yield from 5% (PhMe, 0.1 M) to 43% under identical catalyst loading and concentration .

Q. What are standard protocols for preparing reaction mixtures using this compound?

Typical protocols involve degassing solvents (e.g., CPME) under inert gas, premixing Pd(OAc)₂ with this compound at a 1:2 molar ratio, and adding substrates under controlled temperature. Copper(I) oxide (Cu₂O) is often included as an additive to enhance reactivity, as seen in reactions achieving 69% yield with 2.0 equivalents of Cu₂O .

Advanced Research Questions

Q. How can researchers optimize ligand-to-palladium ratios for specific substrates?

Conduct systematic screening of ratios (e.g., 1:1 to 1:3) while monitoring reaction progress via HPLC or GC-MS. For example, a 1:2 Pd-to-ligand ratio with 0.4 M substrate concentration in CPME increased yield to 62%, compared to 55% at lower concentrations . Pair this with density functional theory (DFT) calculations to rationalize electronic effects.

Q. What methodologies address contradictory catalytic efficiency data across studies?

Discrepancies often arise from variations in substrate steric/electronic profiles or impurities. To resolve these:

  • Replicate conditions from literature with strict control of moisture/oxygen levels.
  • Characterize catalyst speciation using NMR or X-ray crystallography.
  • Apply metadata standards (e.g., FAIR principles) to ensure reproducibility .

Q. How should researchers design experiments to investigate this compound’s substrate scope?

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility: Test substrates with graduated steric bulk (e.g., aryl vs. alkyl halides).
  • Novelty: Explore understudied reaction classes, such as C–H activation.
  • Data Collection: Employ high-throughput screening to quantify turnover numbers (TONs) .

Q. What advanced characterization techniques validate this compound’s catalytic intermediates?

  • X-ray Absorption Spectroscopy (XAS): Probes palladium oxidation states during catalysis.
  • Cryogenic NMR: Captures transient intermediates in Suzuki couplings.
  • Mass Spectrometry: Identifies ligand dissociation or decomposition pathways .

Data Management & Analysis

Q. How should researchers document experimental parameters for reproducibility?

Adopt ontology-based metadata standards (e.g., Chemical Methods Ontology) to detail:

  • Catalyst loading, solvent purity, and reaction time.
  • Raw data (e.g., NMR spectra, chromatograms) stored in repositories like Zenodo or Figshare .

Q. What statistical methods are recommended for analyzing catalytic yield variations?

Use ANOVA to compare yield distributions across solvent or catalyst conditions. For example, the 21% vs. 43% yield difference between PhMe and CPME in Entry 2 vs. 3 ( ) can be tested for significance (p < 0.05) .

Q. How to integrate computational modeling with experimental data for this compound studies?

Combine kinetic profiling with DFT calculations to map energy landscapes. For instance, correlate computed activation barriers with observed yields in C–N coupling reactions to refine mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.